2-Hydroxy-5-(hydroxymethyl)benzaldehyde

CAS No.: 74901-08-9

Cat. No.: VC2310741

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74901-08-9 |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 2-hydroxy-5-(hydroxymethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,9,11H,4H2 |

| Standard InChI Key | MFHBKQHAPQBJFO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CO)C=O)O |

| Canonical SMILES | C1=CC(=C(C=C1CO)C=O)O |

Introduction

Chemical Identity and Structure

Basic Information

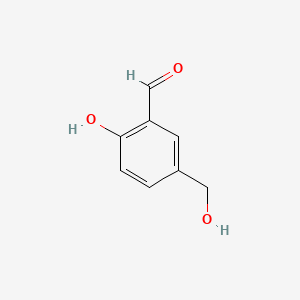

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is an aromatic compound characterized by its aldehyde group and two hydroxyl groups. The compound is registered with CAS number 74901-08-9 and has the molecular formula C8H8O3 . This benzaldehyde derivative features a hydroxyl group at the ortho position (position 2) relative to the aldehyde functionality, and a hydroxymethyl group at the meta position (position 5) . The structure combines the reactivity of a salicylaldehyde with the additional functionality provided by the hydroxymethyl group.

Structural Characteristics

The molecular structure of 2-hydroxy-5-(hydroxymethyl)benzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and a hydroxymethyl group (-CH2OH) . The hydroxyl group at position 2 is capable of forming an intramolecular hydrogen bond with the aldehyde oxygen, which influences the compound's physical and chemical properties. The exact mass of the compound is 152.04700 Da, confirming its molecular composition .

Physical and Chemical Properties

Physical Properties

2-Hydroxy-5-(hydroxymethyl)benzaldehyde exhibits distinctive physical properties that are important for its characterization and handling. Table 1 summarizes these key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 152.14700 g/mol |

| Density | 1.342 g/cm³ |

| Boiling Point | 306.5°C at 760 mmHg |

| Flash Point | 153.4°C |

| Exact Mass | 152.04700 Da |

| Index of Refraction | 1.649 |

These physical properties indicate that 2-hydroxy-5-(hydroxymethyl)benzaldehyde is a relatively stable compound with a high boiling point, suggesting strong intermolecular forces likely due to hydrogen bonding capabilities of its hydroxyl groups .

Chemical Properties

The chemical behavior of 2-hydroxy-5-(hydroxymethyl)benzaldehyde is primarily governed by its functional groups. The compound possesses:

-

An aldehyde group that can undergo oxidation, reduction, and condensation reactions

-

A phenolic hydroxyl group that can participate in hydrogen bonding and substitution reactions

-

A hydroxymethyl group that provides an additional reactive site for chemical modifications

The compound has a Polar Surface Area (PSA) of 57.53000 and a LogP value of 0.69700, indicating moderate hydrophilicity and some ability to cross biological membranes . These properties are crucial for predicting its behavior in biological systems and its potential applications in pharmaceutical research.

Synthesis Methods

Historical Synthesis

Spectroscopic Characterization

Spectral Properties

The characterization of 2-hydroxy-5-(hydroxymethyl)benzaldehyde typically involves various spectroscopic techniques. The compound's structure can be confirmed using:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, which would show characteristic signals for the aldehyde proton, aromatic protons, and hydroxyl groups

-

Infrared (IR) spectroscopy, which would display distinctive bands for the aldehyde C=O stretch, O-H stretching, and aromatic C=C stretching

-

Mass spectrometry, which would confirm the molecular weight and fragmentation pattern

The refractive index of 1.649 also provides a physical parameter useful for identification and purity assessment .

Applications and Uses

Synthetic Intermediate

Based on its structural features, 2-hydroxy-5-(hydroxymethyl)benzaldehyde likely serves as an important intermediate in organic synthesis. The presence of multiple functional groups makes it a versatile building block for the construction of more complex molecules. The aldehyde group can participate in aldol condensations, Schiff base formations, and other carbon-carbon bond-forming reactions. The hydroxyl groups provide sites for esterification, etherification, or further functionalization.

Structure-Activity Relationships

Comparison with Related Compounds

The properties and behavior of 2-hydroxy-5-(hydroxymethyl)benzaldehyde can be better understood by comparing it with structurally related compounds. Table 2 provides a comparison of key features:

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | C8H8O3 | Hydroxyl at position 2, hydroxymethyl at position 5 |

| 2-Hydroxy-5-(methoxymethoxy)benzaldehyde | C9H10O4 | Contains a methoxymethoxy group instead of hydroxymethyl |

| 2-Hydroxy-5-(methylthio)benzaldehyde | C8H8O2S | Contains a methylthio group instead of hydroxymethyl |

| 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde | C12H16O2 | Contains a tert-pentyl group instead of hydroxymethyl |

This comparison highlights how subtle changes in the substitution pattern can influence the physical properties, reactivity, and potential applications of these benzaldehyde derivatives.

Functional Group Influence

The positioning of functional groups in 2-hydroxy-5-(hydroxymethyl)benzaldehyde has significant implications for its reactivity. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde oxygen, potentially influencing:

The hydroxymethyl group at position 5 provides an additional reactive site that distinguishes this compound from simpler salicylaldehyde derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume